molecular formula C11H12BrNO2 B129545 4-(3-Bromobenzoyl)morpholine CAS No. 153435-81-5

4-(3-Bromobenzoyl)morpholine

Cat. No.: B129545
CAS No.: 153435-81-5
M. Wt: 270.12 g/mol
InChI Key: ZVHMYYPSUJGLHH-UHFFFAOYSA-N
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Description

4-(3-Bromobenzoyl)morpholine is a useful research compound. Its molecular formula is C11H12BrNO2 and its molecular weight is 270.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Organic Synthesis and Chemical Reactions

  • "4-(3-Bromobenzoyl)morpholine" and related compounds are used in organic synthesis, particularly in the preparation of heterocyclic compounds and intermediates for further chemical reactions (Rolfs & Liebscher, 2003).
  • These compounds are involved in annulation, carbonyl-active methylene condensations, cyclization, and rearrangement reactions, showcasing their versatility in organic synthesis (Rolfs & Liebscher, 2003).

2. Pharmaceutical Applications

  • The derivatives of "this compound" have been studied for their potential in producing anticancer agents. For instance, 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives, prepared under specific conditions, showed interesting anticancer activities (Nowak et al., 2014).

3. Catalytic Reactions

  • The reaction of morpholine with 4-bromobenzaldehyde, in the presence and absence of copper(I) iodide, was studied to understand the catalytic effects and product conversion in organic reactions (Sivasubramaniam & Tay, 1970).

4. Synthesis of Bioactive Compounds

  • Synthesis and study of α-glucosidase inhibitory, antimicrobial, and antioxidant activities of benzimidazole derivatives containing morpholine rings have been reported. These studies highlight the bioactivity of these compounds in various medical and biological applications (Menteşe et al., 2015).

5. Materials Science

  • In the field of materials science, compounds related to "this compound" are used as precursors in the synthesis of photovoltaic materials. Their structural and electronic properties make them suitable for applications in solar energy conversion (Gudim et al., 2021).

Properties

IUPAC Name

(3-bromophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-10-3-1-2-9(8-10)11(14)13-4-6-15-7-5-13/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHMYYPSUJGLHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336292
Record name 4-(3-Bromobenzoyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153435-81-5
Record name (3-Bromophenyl)-4-morpholinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153435-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Bromobenzoyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-bromobenzoic acid (500 mg, 2.49 mmol) in DCM (12 mL) was added morpholine (260 mg, 2.99 mmol), EDCI (1.43 g, 7.47 mmol) and HOBt (1.0 g, 7.47 mmol). The mixture was stirred at room temperature for 4 h. The reaction solution was diluted with water and extracted with DCM. The organic layer was concentrated to give the desired (3-bromophenyl)(morpholino) methanone as a crude product which was used in next step without further purification. LCMS (m/z): 270.1/271.1 [M+H]+/[M+2H]+
Quantity
500 mg
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260 mg
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1.43 g
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1 g
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12 mL
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Synthesis routes and methods II

Procedure details

Following the general method as outlined in Intermediate 174, starting from 3-bromobenzoyl chloride and morpholine, the title compound was obtained as a colorless sticky solid in 71% yield.
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Yield
71%

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